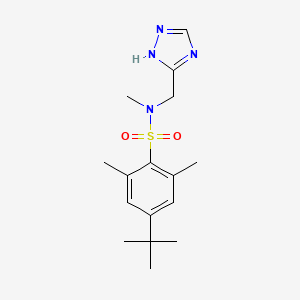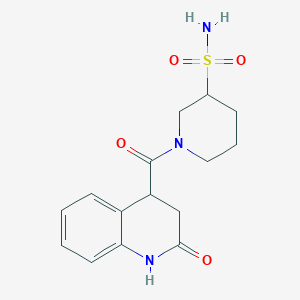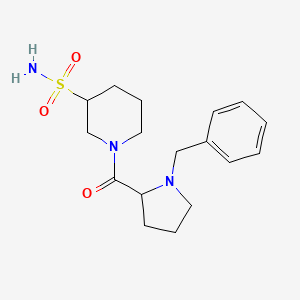![molecular formula C13H16F2N2O3S B7054081 1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide](/img/structure/B7054081.png)
1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a difluoromethyl group and a benzoyl group, along with a sulfonamide functional group. These structural elements contribute to its reactivity and potential utility in diverse research areas.
Preparation Methods
The synthesis of 1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Benzoylation: The benzoyl group is typically introduced through acylation reactions using benzoyl chloride or similar reagents.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or sulfonamide groups, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)benzoyl)piperidine: This compound features a difluoromethoxy group instead of a difluoromethyl group, which can influence its reactivity and biological activity.
1-Benzoyl-4-(difluoromethyl)piperidine: Lacks the sulfonamide group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethyl)benzoyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c14-12(15)9-3-5-10(6-4-9)13(18)17-7-1-2-11(8-17)21(16,19)20/h3-6,11-12H,1-2,7-8H2,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFCRKXNFARCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7053998.png)
![N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B7054002.png)
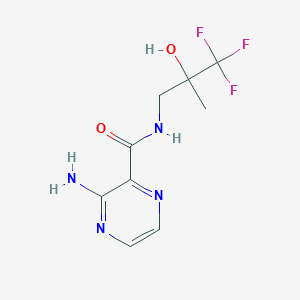
![N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7054016.png)
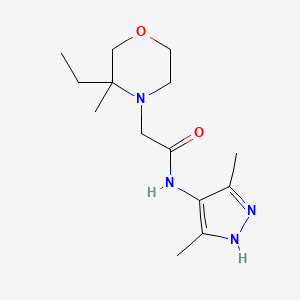
![3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B7054027.png)
![1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea](/img/structure/B7054030.png)
![5-fluoro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7054033.png)

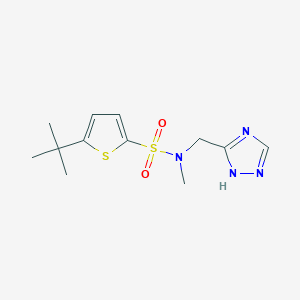
![2-hydroxy-5-methyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B7054055.png)
